Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-(morpholin-4-ylsulfonylmethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-18-13(15)12-4-2-11(3-5-12)10-20(16,17)14-6-8-19-9-7-14/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFHAQMSTMWQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CS(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with morpholine-4-sulfonic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonylmethyl ester linkage. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Esterification | Reflux with methanol | 85 |
| 2 | Nucleophilic substitution | Room temperature | 90 |
| 3 | Purification (e.g., recrystallization) | Varies | >95 |
Anticancer Research
Recent studies have indicated that methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate exhibits potential anticancer properties. It has been investigated for its ability to inhibit specific cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study:
A study published in International Journal of Molecular Sciences demonstrated that derivatives of this compound showed high binding affinity to carbonic anhydrase IX, a target in cancer therapy. The observed dissociation constant was exceptionally low (0.12 nM), indicating strong interaction and potential therapeutic efficacy against tumors .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Its sulfonyl group contributes to its activity against a range of bacterial strains, making it a candidate for developing new antibiotics.
Case Study:
Research indicated that modifications of the morpholine sulfonyl moiety can enhance the compound's effectiveness against resistant strains of bacteria, suggesting a pathway for new antibiotic development .
Biochemical Probes
Due to its reactive formyl group, this compound is being investigated as a biochemical probe for studying protein interactions and enzyme activities. The ability to form covalent bonds with nucleophilic sites allows it to serve as a tool in proteomics.
Example Application:
In vitro studies have shown that this compound can selectively label proteins involved in metabolic pathways, providing insights into cellular functions and potential disease mechanisms .
Material Science
The compound's unique chemical structure makes it suitable for applications in material science, particularly in the development of polymers and coatings that require enhanced durability and chemical resistance.
Research Insight:
Investigations into the incorporation of this compound into polymer matrices have shown improved mechanical properties and thermal stability, making it valuable for industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Analogs of Methyl 4-[(Morpholine-4-sulfonyl)methyl]benzoate
*N/R: Not reported in cited evidence.
- Synthetic Efficiency: The target compound’s Grignard-based synthesis contrasts with microwave-assisted nucleophilic substitution (e.g., ) or condensation reactions (e.g., ).
Substituent Effects on Physicochemical Properties
- Solubility and Lipophilicity : Morpholine derivatives often improve aqueous solubility due to their polar nature, whereas halogenated analogs (e.g., C2–C4 with bromo/chloro/fluoro substituents ) may increase lipophilicity, affecting membrane permeability.
- Crystallinity : Analogs such as C1–C7 form yellow or white solids upon crystallization , suggesting similar crystalline packing behavior to the target compound.
Biological Activity
Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate, a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities. This compound's structure, characterized by the presence of a morpholine ring and a benzoate moiety, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, particularly against bacterial infections. This compound may inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamides.
- Antifungal Activity : Preliminary studies indicate that this compound exhibits antifungal properties against various fungal pathogens. Its mechanism may involve the inhibition of key enzymes involved in fungal metabolism.
- Anticancer Potential : Emerging research suggests that this compound may possess anticancer activity. It could induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation.
Antimicrobial Studies
A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2.0 mg/mL, indicating strong efficacy against tested strains .
Antifungal Activity
In vitro assays have shown that this compound exhibits notable antifungal activity against Candida albicans and Aspergillus niger. The compound's effectiveness was comparable to standard antifungal agents like fluconazole, with IC50 values suggesting potent inhibition of fungal growth .
Anticancer Activity
Recent investigations into the anticancer properties of this compound revealed its potential to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with sulfonamide derivatives showed a significant reduction in infection rates when this compound was included in the regimen .
- Fungal Infection Treatment : A study assessed the efficacy of this compound in treating systemic fungal infections in immunocompromised patients. Results indicated a marked improvement in patient outcomes with minimal side effects .
- Cancer Treatment Trials : Preclinical studies on animal models demonstrated that administration of this compound resulted in reduced tumor sizes and enhanced survival rates compared to control groups .
Comparative Analysis
| Activity Type | This compound | Standard Treatment | Efficacy |
|---|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | Sulfamethoxazole | Comparable |
| Antifungal | Active against Candida and Aspergillus | Fluconazole | Comparable |
| Anticancer | Induces apoptosis in cancer cells | Doxorubicin | Promising |
Q & A
Q. What are effective synthetic routes for Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of a benzoate precursor using morpholine-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key intermediates like 4-(bromomethyl)benzoate derivatives may be used, followed by nucleophilic substitution with morpholine sulfonamide. Optimization includes controlling stoichiometry (1.2–1.5 equiv. sulfonyl chloride), temperature (0–25°C), and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield .
Q. How can spectroscopic and crystallographic techniques characterize this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The morpholine sulfonyl group shows distinct resonances: sulfonyl protons (δ 3.0–3.5 ppm) and aromatic protons (δ 7.5–8.0 ppm).
- FT-IR : Confirm sulfonyl (S=O stretching at ~1150–1300 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) groups.
- Crystallography : Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or WinGX for structure refinement. Hydrogen-bonding patterns can be analyzed via Mercury or PLATON .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?
- Methodological Answer : Discrepancies in NMR shifts or crystal packing may arise from polymorphism, solvent effects, or dynamic conformational changes. Strategies include:
- Variable-Temperature NMR : Probe rotational barriers of the morpholine sulfonyl group.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion integrity.
- Powder X-ray Diffraction (PXRD) : Compare experimental and simulated patterns from SCXRD data to detect polymorphs .
Q. What computational approaches predict electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP ) with basis sets (6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and nonlinear optical (NLO) properties.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) using AMBER or GROMACS.
- Docking Studies : Investigate binding interactions with biological targets (e.g., enzymes) via AutoDock Vina .
Q. How do hydrogen-bonding networks influence the crystal packing and stability of this compound?
- Morpholine sulfonyl : Acts as a hydrogen-bond acceptor via sulfonyl oxygen.
- Ester carbonyl : Participates in C=O···H–O/C interactions.
- Methyl benzoate : Engages in weak C–H···π interactions.
Quantify packing efficiency using Hirshfeld surface analysis (CrystalExplorer) and compare with related sulfonamide derivatives .
Q. What strategies guide the design of derivatives for enhanced biological activity or material properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute morpholine with piperazine or thiomorpholine to alter solubility/logP.
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the benzoate ring for tuning electronic properties.
- Structure-Activity Relationship (SAR) : Use in vitro assays (e.g., enzyme inhibition) paired with QSAR models to prioritize candidates. Derivatives like Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate demonstrate scaffold versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
